molecular formula C19H36NNaO3 B1429320 Sodium N-tetradecanoyl-L-valinate CAS No. 58185-39-0

Sodium N-tetradecanoyl-L-valinate

Cat. No. B1429320
CAS RN: 58185-39-0
M. Wt: 349.5 g/mol
InChI Key: KQZXDXQVDXVCCC-FERBBOLQSA-M
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Description

Sodium N-tetradecanoyl-L-valinate , also known by its chemical formula C₁₉H₃₆NNaO₃ , is an ionic compound with a 1:1 ratio of sodium and chloride ions. It is commonly referred to as salt , common salt , or halite . This compound plays a crucial role in various biological and industrial contexts due to its biodegradability and low toxicity .


Synthesis Analysis

The synthesis of Sodium N-tetradecanoyl-L-valinate involves several steps. One notable method is the Negishi reaction , which efficiently constructs the aryl–aryl bond. In this process, 5-phenyl-1-trityl-1H-tetrazole undergoes directed ortho-metalation, followed by coupling with an aryl bromide. This approach overcomes limitations associated with other reported syntheses .


Molecular Structure Analysis

The molecular formula of Sodium N-tetradecanoyl-L-valinate is ClNa , representing its ionic nature. The compound consists of a tetradecanoyl (C₁₄H₂₇CO-) group attached to an L-valine residue. The sodium ion (Na⁺) balances the charge, resulting in a stable salt structure .


Chemical Reactions Analysis

Sodium N-tetradecanoyl-L-valinate participates in various chemical reactions, including solubility changes, ion exchange, and complex formation. Its behavior depends on the counter ion size, with the Krafft temperature increasing as the counter ion decreases in size. Notably, the L-L interaction dominates in the solid state for certain systems, while D-L interactions prevail in others .


Physical And Chemical Properties Analysis

Mechanism of Action

Sodium and chloride ions, major electrolytes in extracellular fluid, work together to regulate extracellular volume and blood pressure. Disturbances in sodium concentrations impact water balance and are associated with water-related disorders .

Future Directions

Further research may explore its applications in drug delivery, surfactants, and self-assembly structures .

properties

IUPAC Name

sodium;(2S)-3-methyl-2-(tetradecanoylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(21)20-18(16(2)3)19(22)23;/h16,18H,4-15H2,1-3H3,(H,20,21)(H,22,23);/q;+1/p-1/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZXDXQVDXVCCC-FERBBOLQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium N-tetradecanoyl-L-valinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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